molecular formula C5H6N2O4 B093415 2,5-Dioxooxazolidine-4-acetamide CAS No. 16875-31-3

2,5-Dioxooxazolidine-4-acetamide

Cat. No.: B093415
CAS No.: 16875-31-3
M. Wt: 158.11 g/mol
InChI Key: CCYVHMOBPVGICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxooxazolidine-4-acetamide is a heterocyclic compound featuring an oxazolidinone core (a five-membered ring containing oxygen and nitrogen) with an acetamide substituent at the 4-position.

Properties

CAS No.

16875-31-3

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetamide

InChI

InChI=1S/C5H6N2O4/c6-3(8)1-2-4(9)11-5(10)7-2/h2H,1H2,(H2,6,8)(H,7,10)

InChI Key

CCYVHMOBPVGICA-UHFFFAOYSA-N

SMILES

C(C1C(=O)OC(=O)N1)C(=O)N

Canonical SMILES

C(C1C(=O)OC(=O)N1)C(=O)N

Other CAS No.

16875-31-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of 2,5-Dioxooxazolidine-4-acetamide and Thiazolidinone Analogs
Parameter This compound Thiazolidinone-Coumarin Acetamides (3a-l)
Core Structure Oxazolidinone (O, N) Thiazolidinone (S, N)
Key Substituents Acetamide Coumarin-oxy-acetamide
Synthesis Reagent Not specified in evidence Mercaptoacetic acid, ZnCl₂
Reaction Conditions Not available Reflux in 1,4-dioxane, 10–12 hours
Potential Bioactivity Antimicrobial (inferred from class) Anticancer, anticoagulant (coumarin-dependent)

Reactivity and Stability

  • Oxazolidinones: The absence of sulfur reduces susceptibility to oxidation compared to thiazolidinones, enhancing stability in biological systems.
  • Acetamide vs. Carboxylic Acid : The acetamide group in this compound likely improves lipophilicity and membrane permeability relative to its carboxylic acid counterpart .

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